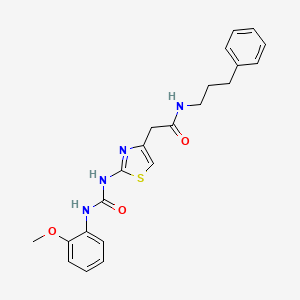![molecular formula C16H13NO2 B2589382 Methyl-4-[2-(2-Aminophenyl)ethinyl]benzoat CAS No. 159970-12-4](/img/structure/B2589382.png)
Methyl-4-[2-(2-Aminophenyl)ethinyl]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate” is a chemical compound with the CAS Number: 159970-12-4 . It has a molecular weight of 251.28 . The IUPAC name for this compound is methyl 4-((2-aminophenyl)ethynyl)benzoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the title compound was prepared by inducing amide bond formation between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid in the presence of dichlorotriphenylphosphorane .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate” has a molecular weight of 251.28 .Wirkmechanismus
MPEB acts as a selective antagonist of the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor, which is a member of the G protein-coupled receptor family. The Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor has been implicated in the pathogenesis of various neurological and psychiatric disorders. MPEB binds to the allosteric site of the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor, thereby inhibiting its activation by glutamate and reducing downstream signaling.
Biochemical and Physiological Effects:
MPEB has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. MPEB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. In cancer models, MPEB has been shown to inhibit the growth and proliferation of cancer cells, possibly by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MPEB has several advantages for use in lab experiments, including its high potency and selectivity for the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor, which allows for precise modulation of receptor activity. MPEB also has good pharmacokinetic properties, making it suitable for in vivo studies. However, MPEB has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on MPEB. One area of interest is the development of more potent and selective Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate antagonists for use in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of MPEB. Additionally, further studies are needed to determine the optimal dosing and administration of MPEB for therapeutic use.
Synthesemethoden
MPEB can be synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 4-bromo-2-nitrobenzoic acid, which is first converted to 4-bromo-2-nitrobenzyl alcohol through a reduction reaction. The alcohol is then reacted with 2-aminophenylacetylene in the presence of a palladium catalyst to form the desired product, MPEB. The final compound is obtained through a methylation reaction using methyl iodide.
Wissenschaftliche Forschungsanwendungen
- Methyl-4-[2-(2-Aminophenyl)ethinyl]benzoat wurde auf seine optischen Begrenzungseigenschaften untersucht. Diese Materialien können intensives Laserlicht absorbieren und ableiten und so optische Geräte vor Schäden schützen. Forscher untersuchen sein nichtlineares optisches Verhalten und seine potenziellen Anwendungen in Lasersicherheitsvorrichtungen und optischen Begrenzern .
Optische Begrenzungsmaterialien
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-[2-(2-aminophenyl)ethynyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFIZQGVFLZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)




![(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2589322.png)
